D-(+)-Raffinose-d6

Description

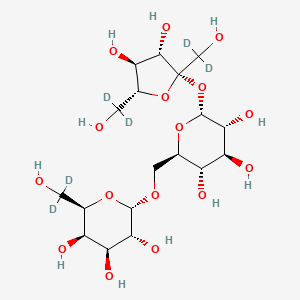

D-(+)-Raffinose-d6 is a deuterated isotopologue of raffinose, a trisaccharide composed of galactose, glucose, and fructose subunits. The non-deuterated form, D-(+)-Raffinose (hydrate), has the molecular formula C₁₈H₃₂O₁₆·5H₂O and a molecular weight of 594.5 g/mol . The deuterated variant replaces six hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its distinct isotopic signature .

Raffinose-d6 is primarily used in analytical chemistry for quantitative chromatography and metabolic pathway tracing. For example, it serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve accuracy in carbohydrate quantification . Its storage typically requires controlled conditions (e.g., desiccation at -20°C or room temperature) to maintain stability .

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[(2S,3R,4S,5R,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1/i1D2,2D2,4D2 |

InChI Key |

MUPFEKGTMRGPLJ-IQFJNHDCSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(+)-Raffinose-d6 typically involves the incorporation of deuterium atoms into the raffinose molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

D-(+)-Raffinose-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to produce different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Deuterium atoms can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce deuterated derivatives with different functional groups, while reduction may yield simpler deuterated sugars.

Scientific Research Applications

D-(+)-Raffinose-d6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

Biology: Helps in studying the transport and metabolism of sugars in plants and microorganisms.

Medicine: Used in diagnostic tests and as a reference standard in mass spectrometry.

Industry: Employed in the production of deuterated compounds for various applications.

Mechanism of Action

The mechanism of action of D-(+)-Raffinose-d6 involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes that recognize its structure, leading to the production of deuterated metabolites. These metabolites can be tracked using analytical techniques to study metabolic processes.

Comparison with Similar Compounds

Isotopic Variants of Raffinose

Deuterated and carbon-13-labeled raffinose derivatives are critical for advanced analytical applications. Key distinctions include:

Key Findings :

- Isotopic Labeling: Deuterated (d6) and ¹³C-labeled raffinose provide distinct mass shifts, enabling precise quantification in complex biological matrices .

- Stability: Deuterated forms exhibit similar chemical stability to non-deuterated raffinose but require stringent storage to prevent hydrogen-deuterium exchange .

Non-Deuterated Raffinose and Its Hydrate

The non-deuterated form exists as a hydrate (C₁₈H₃₂O₁₆·5H₂O) with a molecular weight of 594.5 g/mol . Key differences from this compound include:

- Safety Profile : Classified with hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation) for the anhydrous form , whereas the deuterated variant lacks hazard classification in available data .

Comparison with Other Saccharides

a) Monosaccharides (e.g., D-Glucose, D-Fructose)

- Structural Complexity: Raffinose is a trisaccharide, whereas glucose and fructose are monosaccharides with simpler ring structures (e.g., α/β-D-glucose; α/β-D-fructose) .

- Analytical Utility: Deuterated raffinose is used for tracing oligosaccharide metabolism, while deuterated glucose (e.g., D-glucose-d7) is employed in glycolysis studies .

b) Pentoses (e.g., D-(+)-Xylose)

- Functional Differences: Xylose (C₅H₁₀O₅) is a pentose with applications in gut permeability assays, contrasting with raffinose’s role in plant carbohydrate storage .

c) β-Sitosterol Derivatives

- Structural Contrast: Compounds like 3-O-β-D-glucopyranosyl-β-sitosterol are glycosylated sterols with antioxidant properties, differing from raffinose’s non-lipid trisaccharide structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.